3-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol, often referred to as BIP in scientific literature, is a benzimidazole derivative identified through a high-throughput screen utilizing Caenorhabditis elegans infected with methicillin-resistant Staphylococcus aureus (MRSA) []. This molecule exhibits promising anti-virulence activity against MRSA, particularly by targeting virulence factors without directly inhibiting bacterial growth [].
While lacking direct antimicrobial activity, 3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol exhibits a potent anti-virulence effect against MRSA []. This effect is achieved through the downregulation of key virulence regulator genes, including agrA and codY, at sub-lethal concentrations []. This downregulation weakens the bacteria, making them more susceptible to macrophage-mediated killing and less efficient in establishing lethal infections [].
The primary application of 3-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol, as identified in the reviewed research, is as a potential anti-virulence agent against MRSA infections []. By targeting bacterial virulence factors, it offers a novel approach to combatting antibiotic resistance, potentially mitigating the development of further resistance [].
CAS No.: 13478-45-0
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 108347-97-3
CAS No.: 17763-13-2
CAS No.: 10028-14-5